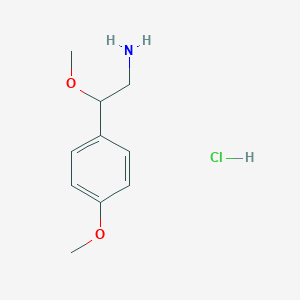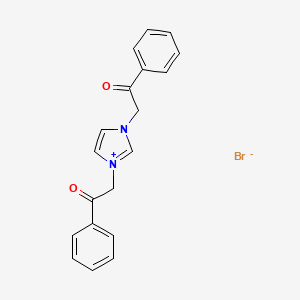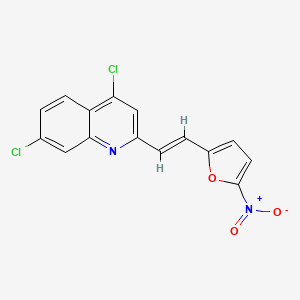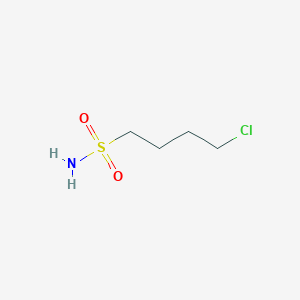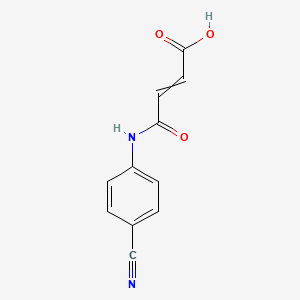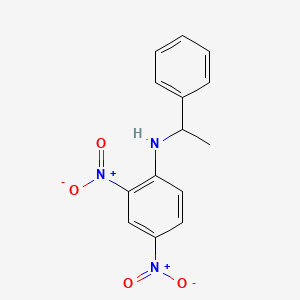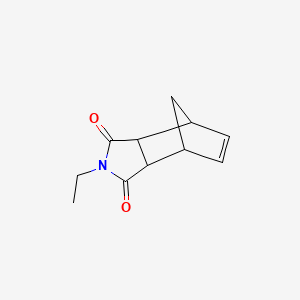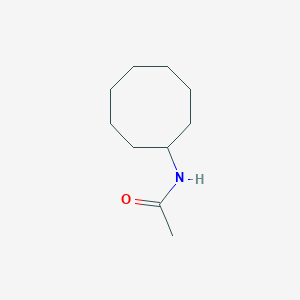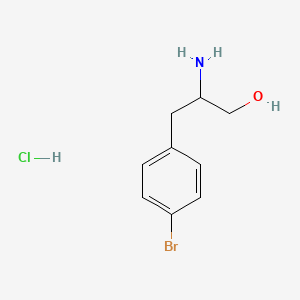
2-AMINO-3-(4-BROMOPHENYL)PROPAN-1-OL HYDROCHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(4-bromophenyl)propan-1-ol–hydrogen chloride (1/1) is an organic compound with the molecular formula C9H12BrNO·HCl. It is a derivative of phenylpropanolamine, where the phenyl ring is substituted with a bromine atom at the para position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-bromophenyl)propan-1-ol typically involves the bromination of phenylpropanolamine. One common method is the reaction of phenylpropanolamine with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the para position.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can produce larger quantities of the compound with higher purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-bromophenyl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of 2-Amino-3-(4-bromophenyl)propan-1-one.
Reduction: Formation of 2-Amino-3-(4-bromophenyl)propan-1-amine.
Substitution: Formation of 2-Amino-3-(4-hydroxyphenyl)propan-1-ol or 2-Amino-3-(4-aminophenyl)propan-1-ol.
Scientific Research Applications
2-Amino-3-(4-bromophenyl)propan-1-ol is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-bromophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at the para position can influence the compound’s binding affinity and selectivity towards these targets. The amino and hydroxyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(3-bromophenyl)propan-1-ol
- 3-(4-Bromophenyl)propan-1-ol
- 3-(2-Bromophenyl)propan-1-ol
Uniqueness
2-Amino-3-(4-bromophenyl)propan-1-ol is unique due to the specific positioning of the bromine atom at the para position, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs.
Properties
CAS No. |
325163-23-3 |
|---|---|
Molecular Formula |
C9H13BrClNO |
Molecular Weight |
266.56 |
IUPAC Name |
2-amino-3-(4-bromophenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H12BrNO.ClH/c10-8-3-1-7(2-4-8)5-9(11)6-12;/h1-4,9,12H,5-6,11H2;1H |
InChI Key |
SITKVMOASKTKJJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(CO)N)Br.Cl |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)Br.Cl |
sequence |
X |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4Ar,7aS)-6-benzyl-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridine-5,7-dione;hydrochloride](/img/structure/B1655066.png)
